4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The tetrahydro prefix indicates that the benzene ring is saturated, having four additional hydrogen atoms, making it a part of the tetrahydrobenzothiazole class of compounds. These compounds are of interest due to their pharmacological properties, particularly as dopamine agonists, which are substances that activate dopamine receptors .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzothiazole derivatives has been explored in various studies. One such derivative, 4,5,6,7-tetrahydro-6-[4-(2-pyridinyl)-1-piperazinyl]-2-benzothiazolamine, was synthesized and its enantiomers were resolved. This compound was found to be a centrally active dopamine agonist, with both enantiomers showing comparable dopaminergic efficacy, which is unusual as stereoselectivity is often observed in the interaction with dopamine receptors .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydrobenzothiazole derivatives is characterized by the presence of a saturated benzene ring fused to a thiazole ring. The specific substituents on the benzothiazole core can significantly influence the biological activity and selectivity of these compounds. For instance, the presence of a pyridinyl-piperazinyl group in the aforementioned derivative contributes to its activity as a dopamine agonist .
Chemical Reactions Analysis
The reactivity of 4,5,6,7-tetrahydrobenzothiazole derivatives can be manipulated to produce various isomers of related compounds. For example, (4,5,6,7-tetrahydroindol-2-yl)alkynes can be cyclized with hydroxylamine to yield either 3- or 5-(4,5,6,7-tetrahydroindol-2-yl)isoxazoles. The regioselectivity of this cyclization can be controlled by the acidity of the reaction mixture, with acetic acid favoring the formation of 3-isomers and neutral conditions favoring 5-isomers .
Physical and Chemical Properties Analysis
Benzothiazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications, including as corrosion inhibitors. Two such derivatives were synthesized and studied for their corrosion inhibiting effects against steel in a 1 M HCl solution. These compounds demonstrated high inhibition efficiencies and could adsorb onto steel surfaces through both physical and chemical means. The study of their properties was complemented by quantum chemical calculations using density functional theory (DFT), which helped to establish a correlation between theoretical predictions and experimental results .
Scientific Research Applications
Heterocyclic Synthesis Applications
Benzothiazole Derivatives as Building Blocks : Benzothiazole-2-ylacetonitriles were utilized in the synthesis of new benzothiazolyl-1,2,3-triazole amines and -1,2,3-triazol-4-yl-1,3,4-thiadiazole-5-ylamines, indicating the use of benzothiazole derivatives as precursors in heterocyclic synthesis (Badahdah, 2008).
Corrosion Inhibition
Enhanced Corrosion Inhibition : Benzothiazole derivatives showed significant inhibition efficiency against steel corrosion, demonstrating their potential as corrosion inhibitors in acidic environments (Hu et al., 2016), (Hür et al., 2011).
Pharmaceutical Research
Microbial Studies : 2-Amino substituted benzothiazole derivatives were synthesized and tested for their antibacterial and antifungal activities, showcasing their potential in pharmaceutical applications (Patel & Agravat, 2007).
Anticancer Activity : Novel 4-thiazolidinones containing benzothiazole moiety were synthesized and showed anticancer activity on various cancer cell lines, indicating their therapeutic potential (Havrylyuk et al., 2010).
Anticonvulsant Agents : 2-Aminobenzothiazole derivatives were synthesized and evaluated as anticonvulsant agents, demonstrating their potential in addressing the toxicity of current anticonvulsant medications (Singh et al., 2022).
Atypical Antipsychotic Activity : 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives were synthesized and showed dopamine D2 and serotonin 5HT2 antagonistic activity, indicating their potential for atypical antipsychotic activity (Gawai et al., 2019).
properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQLOFQYFKYTJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384953 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride | |
CAS RN |
15951-21-0 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15951-21-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.